N-(1-naphthyl)-N-(phenylmethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthyl)-N-(phenylmethylene)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a naphthyl group and a phenylmethylene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-naphthyl)-N-(phenylmethylene)amine typically involves the condensation reaction between 1-naphthylamine and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
1-naphthylamine+benzaldehyde→this compound+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can facilitate the reaction and improve yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of naphthoquinones or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-(1-naphthyl)-N-(phenylmethylene)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-naphthyl)-N-(phenylmethylene)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthyl and phenylmethylene groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(1-naphthyl)-N-(phenylmethyl)amine: Similar structure but with a phenylmethyl group instead of a phenylmethylene group.
N-(1-naphthyl)-N-(benzylidene)amine: Similar structure but with a benzylidene group instead of a phenylmethylene group.
Uniqueness: N-(1-naphthyl)-N-(phenylmethylene)amine is unique due to its specific combination of naphthyl and phenylmethylene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-naphthalen-1-yl-1-phenylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPYSYDZNCHIQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360901 |
Source
|
Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890-51-7 |
Source
|
Record name | (E)-N-(Naphthalen-1-yl)-1-phenylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.